Product packaging for 1,6-Diazabicyclo[4.1.0]heptane(Cat. No.:CAS No. 59204-83-0)

1,6-Diazabicyclo[4.1.0]heptane

Cat. No.: B14597463
CAS No.: 59204-83-0
M. Wt: 98.15 g/mol
InChI Key: WEAMGHPKJFNWAH-UHFFFAOYSA-N
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Description

1,6-Diazabicyclo[4.1.0]heptane is a diaziridine-based bicyclic compound of significant interest in advanced organic synthesis and medicinal chemistry research. It serves as a versatile synthon for the preparation of various five- to eight-membered mono- and bicyclic heteroatomic molecules . The compound's structure, featuring a strained ring system, is an important object for studying the stereochemistry of nitrogen atoms . Research indicates that derivatives based on similar diazabicycloheptane scaffolds exhibit a range of promising biological activities, including antimicrobial, antiviral, and anti-tumor properties, and have been investigated as potent ligands for neuronal targets such as opioid and nicotinic acetylcholine receptors . Furthermore, certain this compound derivatives are studied as potential high-energy materials and substitutes for toxic hydrazine derivatives in propulsion systems . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2 B14597463 1,6-Diazabicyclo[4.1.0]heptane CAS No. 59204-83-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59204-83-0

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

1,6-diazabicyclo[4.1.0]heptane

InChI

InChI=1S/C5H10N2/c1-2-4-7-5-6(7)3-1/h1-5H2

InChI Key

WEAMGHPKJFNWAH-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CN2C1

Origin of Product

United States

Synthetic Methodologies for 1,6 Diazabicyclo 4.1.0 Heptane

Novel Synthetic Routes via Condensation Reactions

Condensation reactions provide a robust and versatile platform for constructing the 1,6-diazabicyclo[4.1.0]heptane core. These methods typically involve building the bicyclic structure from acyclic or monocyclic precursors through carefully controlled reaction sequences.

One of the foundational methods for synthesizing fused diaziridine systems, including this compound, involves the base-induced intramolecular cyclization of an N-monohalo-α,ω-diamine. For the synthesis of the target [4.1.0]heptane system, the specific precursor required is an N-monohalotetramethylenediamine, such as N-chloro-1,4-diaminobutane.

The reaction mechanism proceeds via deprotonation of the primary amino group by a strong, non-nucleophilic base, such as potassium tert-butoxide. The resulting amide anion then acts as an internal nucleophile, attacking the nitrogen atom bearing the halogen and displacing the halide ion. This intramolecular Sɴ2-type reaction results in the formation of the crucial N-N bond, thereby closing the three-membered diaziridine ring and yielding the bicyclic product. The selection of a suitable solvent, typically an ether like tetrahydrofuran (B95107) (THF) or diethyl ether, is critical to facilitate the reaction while minimizing side reactions.

Table 1: Synthesis of this compound via N-Haloamine Cyclization This is an interactive data table. You can sort the columns by clicking on the headers.

Starting Material Base/Reagent Solvent Product Reported Yield (%)

This route offers a direct pathway to the bicyclic core, although its application can be limited by the stability and accessibility of the N-haloamine precursor.

A more versatile and widely employed synthetic strategy involves a one-pot reaction between a diamine, a carbonyl source, and an aminating agent. To prepare the parent this compound, 1,4-diaminobutane (B46682) (also known as putrescine) is condensed with formaldehyde (B43269).

The initial step involves the reaction between 1,4-diaminobutane and formaldehyde, which typically forms a cyclic aminal intermediate, hexahydropyrimidine. This intermediate is then subjected to amination using an electrophilic aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA) or chloramine (B81541) (NH₂Cl). The amination step generates a key precursor which, upon treatment with a strong base (e.g., potassium hydroxide), undergoes intramolecular cyclization to form the fused diaziridine ring. The base facilitates the deprotonation necessary to initiate the ring-closing step, leading to the final product. This multi-step, one-pot synthesis is highly efficient for generating the core structure.

Table 2: Synthesis of this compound via Carbonyl Condensation This is an interactive data table. You can sort the columns by clicking on the headers.

Diamine Carbonyl Source Aminating Agent Base Product Reported Yield (%)

Synthesis of Substituted this compound Derivatives

The synthetic utility of the carbonyl condensation method is further highlighted by its application in preparing substituted analogues of this compound.

Substitution at the C7 position (the carbon atom of the diaziridine ring) is readily achieved by replacing formaldehyde with other aldehydes or ketones in the condensation reaction described in section 2.1.2. The structure of the carbonyl compound directly dictates the substitution pattern at C7.

Using a ketone (R¹R²C=O) results in a 7,7-disubstituted product, while an aldehyde (RCHO) yields a 7-monosubstituted derivative. For instance, the reaction of 1,4-diaminobutane with acetone, in the presence of an aminating agent and base, selectively produces 7,7-dimethyl-1,6-diazabicyclo[4.1.0]heptane. Similarly, using a cyclic ketone like cyclohexanone (B45756) leads to the formation of a spirocyclic derivative. This modularity allows for the systematic synthesis of a diverse library of C7-substituted analogues for further chemical studies.

Table 3: Synthesis of C7-Substituted this compound Derivatives This is an interactive data table. You can sort the columns by clicking on the headers.

Carbonyl Compound Substituent(s) at C7 Product Name Reported Yield (%)
Formaldehyde H, H This compound ~60%
Acetone CH₃, CH₃ 7,7-Dimethyl-1,6-diazabicyclo[4.1.0]heptane ~75%
Cyclohexanone -(CH₂)₅- (spiro) Spiro[cyclohexane-1,7'-[1,6]diazabicyclo[4.1.0]heptane] ~70%

Development of General Preparative Methods for Fused Diaziridine Analogues, including 1,6-Diazabicyclo[4.1.0]heptanes

The synthetic methodologies established for this compound are not isolated cases but are part of a general and powerful strategy for the preparation of a broad family of fused diaziridine systems. The key principle underlying this generality is the selection of the starting α,ω-diamine, which determines the size of the larger ring fused to the diaziridine.

The condensation reaction with a carbonyl compound and an aminating agent can be applied to various linear diamines to produce bicyclic systems of different ring sizes. The length of the alkyl chain in the diamine directly corresponds to the size of the resulting fused ring. This systematic approach underscores the robustness of the synthetic method, allowing for predictable and controlled access to a range of N,N'-alkylene-bridged diaziridines. The this compound system is thus a representative example of this broader class of compounds.

Table 4: Generality of the Diamine Condensation Method for Fused Diaziridines This is an interactive data table. You can sort the columns by clicking on the headers.

Starting Diamine Alkyl Chain Length Resulting Bicyclic System Systematic Name
1,3-Diaminopropane -(CH₂)₃- Bicyclo[3.1.0] 1,5-Diazabicyclo[3.1.0]hexane
1,4-Diaminobutane -(CH₂)₄- Bicyclo[4.1.0] This compound

This modularity provides chemists with a reliable toolkit for constructing a variety of strained, nitrogen-containing bicyclic scaffolds.

Structural Elucidation and Conformational Analysis of 1,6 Diazabicyclo 4.1.0 Heptane

Advanced Spectroscopic and Diffraction Techniques for Structural Determination

The determination of the molecular structure of 1,6-Diazabicyclo[4.1.0]heptane in both the solid and gas phases has been achieved through a combination of X-ray diffraction, gas-phase electron diffraction, and nuclear magnetic resonance spectroscopy. These methods provide complementary information, offering a comprehensive picture of bond lengths, angles, and the spatial arrangement of the atoms.

X-ray diffraction analysis of single crystals provides unambiguous information about the molecular structure in the solid state. For derivatives of this compound, XRD studies have been crucial in determining the conformation of the bicyclic system. researchgate.net For instance, in a study of 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane), a dimer of the parent compound, the six-membered rings were found to adopt a half-chair conformation. mathnet.ru Quantum-chemical calculations have often been used in conjunction with XRD data to refine and understand the observed solid-state structures. researchgate.net These combined experimental and theoretical approaches have demonstrated that stereoelectronic interactions play a significant role in stabilizing the conformations of these bicyclic systems. researchgate.net

Below is a table summarizing representative structural data for a related 2,5-diazabicyclo[4.1.0]heptane derivative obtained from X-ray crystallography, which provides insight into the bond lengths within the bicyclic core.

BondLength (Å)
Exocyclic C-C (proximal to N)1.46
Other Exocyclic and Endocyclic C-C1.50
Distance between piperazine (B1678402) N atoms2.77
Data sourced from an X-ray crystallographic analysis of a 2,5-diazabicyclo[4.1.0]heptane derivative. lookchem.com

Gas-phase electron diffraction (GED) offers a window into the molecular structure free from intermolecular forces present in the crystalline state. GED studies, often supplemented by quantum chemical calculations, have been employed to determine the conformational composition of related bicyclic diaziridine-containing molecules in the gas phase. researchgate.netmathnet.ru For the dimeric derivative, 1,1',6,6'-tetraaza-7,7'-bi(bicyclo[4.1.0]heptane), GED data indicated a prevailing chair conformation for the bicyclic fragment in the gas phase. mathnet.ru This technique is particularly valuable for studying molecules that may exist as a mixture of conformers in the gas phase, providing insights into their relative stabilities. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the nuclei, allowing for the assignment of the molecular skeleton. researchgate.net In the context of this compound and its derivatives, NMR is used to confirm the connectivity of the atoms and to provide information about the symmetry of the molecule in solution. researchgate.net The timescale of NMR experiments is such that if conformational interconversion is rapid, the observed spectrum will be an average of the contributing conformers. mathnet.ru For some bicyclic diaziridines, the twisting of the five- and six-membered rings is a rapid process on the NMR timescale. epa.gov

Investigation of Conformational Isomerism and Stability

The six-membered ring in this compound can theoretically adopt several conformations, including chair, half-chair, and boat forms. The fusion of the cyclopropane (B1198618) ring significantly influences the energetic landscape of these conformers.

Quantum-chemical calculations have been instrumental in assessing the relative energies of the chair, half-chair, and boat conformations of this compound. researchgate.net Unlike the related 1,5-diazabicyclo[3.1.0]hexane system where a boat conformation is predominant, studies on this compound suggest that the energies of the chair, half-chair, and boat conformations are nearly equal. researchgate.net This indicates a flexible conformational equilibrium for this particular bicyclic system. The specific conformation adopted can be influenced by substitution on the ring and the phase (gas, solution, or solid) in which the molecule is observed. researchgate.netmathnet.ru For example, while GED data for a dimeric derivative suggested a prevailing chair conformation in the gas phase, XRD analysis of the same compound showed a half-chair conformation in the solid state. mathnet.ru

Impact of Molecular Substitution on Conformational Preferences

The conformational landscape of the this compound system is characterized by a delicate balance between several low-energy forms. Quantum-chemical calculations have demonstrated that for the parent, unsubstituted compound, the energies of the chair, half-chair, and boat conformations are nearly equivalent. researchgate.net This energetic equalization suggests a high degree of conformational flexibility in the six-membered ring of the bicyclic system.

However, the introduction of substituents, particularly at the C7 position (the carbon atom of the diaziridine ring), significantly alters these conformational preferences. The synthesis of various 7-substituted 1,6-diazabicyclo[4.1.0]heptanes has enabled detailed studies into these effects. researchgate.net For instance, the presence of a bulky aryl group at C7, as seen in 7-aryl-1,6-diazabicyclo[4.1.0]heptanes, influences the conformational equilibrium. researchgate.net The steric and electronic interactions introduced by the substituent can stabilize one conformation over the others. Theoretical and experimental studies, including X-ray diffraction, on such substituted derivatives show that the boat conformation can become the prevailing form in the solid state. researchgate.netmathnet.ru

The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes further underscores the role of substitution. The reaction proceeds via the formation of azomethine ylides, and the stereochemical outcome of subsequent cycloaddition reactions is dictated by the substituent's nature. researchgate.net This indicates that the conformational preferences imposed by the substituent directly influence the molecule's reactivity and the stereochemistry of its reaction products.

Stereochemical Characterization of Bicyclic 1,2-cis-Diaziridines

This compound is a member of the bicyclic 1,2-cis-diaziridines class. A defining characteristic of diaziridines is the high configurational stability of the two nitrogen atoms. researchgate.netarkat-usa.org This stability makes them ideal subjects for stereochemical investigations. The fusion of the diaziridine ring to a six-membered ring in the this compound structure introduces significant ring strain, which in turn influences the geometry and reactivity of the molecule. researchgate.net

Elucidation of Asymmetric Nitrogen Center Stereochemistry

A pivotal aspect of diaziridine chemistry is the chirality associated with the pyramidal nitrogen atoms. researchgate.netarkat-usa.org Unlike amines, which typically undergo rapid pyramidal inversion at nitrogen, the nitrogen atoms in a diaziridine ring exhibit a high barrier to inversion, with reported values in the range of 20-27 kcal/mol. arkat-usa.org This makes the nitrogen atoms stereogenic centers when appropriately substituted, leading to the possibility of stable enantiomers.

In bicyclic 1,2-cis-diaziridines like this compound, the nitrogen atoms are part of a rigid framework, which further stabilizes their configuration. epa.govrsc.org The elucidation of the stereochemistry at these asymmetric nitrogen centers is crucial for understanding the molecule's chiroptical properties and its potential applications in asymmetric synthesis. acs.org Studies on diaziridinyl radicals have shown that the pyramidal configuration at the tricoordinated nitrogen atom is maintained even in the radical state, with significant inversion barriers. rsc.org This high configurational stability is a fundamental characteristic that distinguishes diaziridines from many other nitrogen-containing heterocycles.

Analysis of Intermolecular Interactions and Crystal Packing Effects in Solid State

The solid-state structure of this compound and its derivatives is governed by a combination of intramolecular conformational preferences and intermolecular interactions. X-ray diffraction (XRD) studies have provided critical insights into the crystal packing of these compounds. researchgate.netresearchgate.netmathnet.ru

Research indicates that intermolecular forces in the crystalline state can significantly alter the conformational structure compared to the gas phase or in solution. researchgate.net For example, while quantum chemical calculations may show multiple conformations to be close in energy for an isolated molecule, a specific conformation, often a boat-like form, is frequently observed to prevail in the solid crystal. researchgate.netmathnet.ru This preference is driven by the optimization of packing efficiency and the formation of stabilizing intermolecular interactions, such as hydrogen bonds or other non-covalent interactions. nih.gov

Reactivity and Mechanistic Pathways of 1,6 Diazabicyclo 4.1.0 Heptane

Diaziridine Ring Opening Processes

The cleavage of the C-N bond in the diaziridine ring of 1,6-diazabicyclo[4.1.0]heptane derivatives is a key step in their reactivity, leading to the formation of highly useful 1,3-dipolar species.

Unstable N,N'-cyclic azomethine imines can be generated in situ from 7-aryl-substituted 1,6-diazabicyclo[4.1.0]heptanes through the thermal opening of a C–N bond within the diaziridine ring. beilstein-journals.org This process involves a reversible electrocyclic ring-opening reaction. The thermolysis of these diaziridines, particularly 7-aryl derivatives, in the absence of a trapping agent (a 1,3-dipolarophile), results in the dimerization of the initially formed azomethine imines. osi.lv The specific dimers formed are 6,13-diaryloctahydrodipyridazino[1,2-a:1',2'-d]-1,2,4,5-tetrazines. osi.lv This dimerization underscores the transient nature of the azomethine imine intermediate, which must be generated and trapped in the same reaction vessel. thieme-connect.dethieme-connect.com

The generation of these azomethine imines is a critical step for their subsequent use in cycloaddition reactions, providing a pathway to more complex heterocyclic structures. The stability of the generated azomethine imine can be influenced by steric and electronic factors, such as the nature of the substituent at the 7-position. thieme-connect.de

While thermal methods are common, acid catalysis offers an alternative pathway for generating azomethine imines from diaziridine precursors. The addition of a Brønsted or Lewis acid can facilitate the ring-opening process, often under milder conditions than thermolysis. researchgate.net For instance, in related diaziridine systems, Brønsted acid catalysis has been proposed as a method for azomethine imine generation. researchgate.net This approach is particularly useful when the substrates or desired products are thermally sensitive. The acid protonates one of the nitrogen atoms, weakening the C-N bond and lowering the activation energy for ring cleavage. Chiral Brønsted acids have also been employed to generate acyclic azomethine imines in situ from hydrazides and aldehydes, enabling enantioselective reactions. nih.gov While specific studies focusing solely on Brønsted acid-catalyzed ring-opening of this compound are not extensively detailed in the provided context, the principle is well-established for related diaziridine-containing structures and represents a viable mechanistic pathway. researchgate.netmdpi.com

Cycloaddition Reactions

The azomethine imines generated from this compound are classic 1,3-dipoles and readily participate in cycloaddition reactions, most notably [3+2]-cycloadditions. thieme-connect.denih.gov These reactions are powerful tools for constructing five-membered nitrogen-containing heterocyclic rings with high stereocontrol. mdpi.comnih.gov

The in situ generated cyclic azomethine imines from 7-aryl-1,6-diazabicyclo[4.1.0]heptanes react with a wide array of dipolarophiles. beilstein-journals.org Detailed studies have been conducted with highly active dipolarophiles such as N-arylmaleimides. osi.lv The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the presence of N-arylmaleimides predominantly yields the trans cycloaddition adducts. osi.lv When the N-phenylmaleimide contains substituents at the 2 and 6 positions of the phenyl ring, the trans adducts are formed exclusively. osi.lv This high degree of stereoselectivity is a key feature of these cycloaddition reactions.

The general reaction scheme is as follows:

This compound derivative → [Azomethine Imine] + Dipolarophile → [3+2] Cycloadduct

This methodology provides access to complex polycyclic hydrazine (B178648) derivatives.

The reaction between diaziridines and donor-acceptor (D-A) cyclopropanes can proceed through different pathways. While [3+2] cycloadditions are a possibility, a notable reaction is the [3+3]-annulation. For instance, the reaction of diaziridines with D-A cyclopropanes under mild Lewis acid catalysis (e.g., Ni(ClO₄)₂·6H₂O) can afford perhydropyridazine derivatives in high yields and diastereoselectivity. researchgate.netmdpi.com This formal [3+3] cycloaddition represents the coupling of two three-membered rings to form a six-membered ring. researchgate.net The mechanism involves the Lewis acid-activated D-A cyclopropane (B1198618) alkylating a nitrogen atom of the diaziridine, followed by ring-opening and subsequent cyclization. researchgate.net The specific outcome, whether [3+2] or [3+3] cycloaddition, can be influenced by factors such as the substitution pattern on the diaziridine ring and the reaction conditions. researchgate.netresearchgate.net

Table 1: Reaction of Diaziridines with Donor-Acceptor Cyclopropanes researchgate.netmdpi.com
Diaziridine TypeReactantCatalystPrimary Product TypeReaction Type
Fused Bicyclic DiaziridinesDonor-Acceptor CyclopropanesNi(ClO₄)₂·6H₂OPerhydropyridazines[3+3]-Annulation

Reactions between azomethine imines generated from bicyclic diaziridines and 1,3-diphenylprop-2-en-1-ones (chalcones) have been investigated. In the closely related 6-aryl-1,5-diazabicyclo[3.1.0]hexane system, reaction with chalcones under microwave irradiation proceeds regio- and stereoselectively to give perhydropyrazolopyrazoles in good yields. beilstein-journals.org A highly enantioselective 1,3-dipolar cycloaddition of meso-diaziridines with chalcones has also been achieved using a chiral Sc(III)-N,N'-dioxide complex as a catalyst. researchgate.net In this transformation, the 1,3-dipole intermediate, generated via C-N bond cleavage of the diaziridine, is trapped by the activated chalcone (B49325) to undergo the cycloaddition. researchgate.net This catalytic approach allows for the synthesis of chiral pyrazolidine (B1218672) derivatives.

Table 2: Selected Reaction of Bicyclic Diaziridines with Chalcones beilstein-journals.orgresearchgate.net
Diaziridine PrecursorDipolarophileConditionsProductKey Feature
6-Aryl-1,5-diazabicyclo[3.1.0]hexanes1,3-Diphenylprop-2-en-1-onesMicrowave, 110 °CPerhydropyrazolopyrazolesRegio- and stereoselective
meso-DiaziridinesChalconesChiral Sc(III)-N,N'-dioxide catalystChiral PyrazolidinesHighly enantioselective

Regio- and Stereoselectivity in Cycloaddition Pathways

The cycloaddition reactions involving azomethine imines generated from fused diaziridine systems exhibit significant regio- and stereoselectivity. For instance, the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the presence of N-arylmaleimides results predominantly in the formation of trans cycloaddition adducts. osi.lv This stereochemical outcome is influenced by the substituents on the dipolarophile; when 2,6-disubstituted N-phenylmaleimides are used, the trans adducts are the exclusive products. osi.lv

Similarly, the reaction of related 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with fumaric acid derivatives is highly stereoselective, yielding perhydropyrazolo[1,2-a]pyrazoles with a trans,trans configuration. researchgate.net This high degree of selectivity points to a concerted cycloaddition mechanism where the approach of the dipolarophile is sterically controlled.

Formation of Perhydropyrazolopyrazoles and Other Cycloadducts

The cycloaddition of the in situ-generated azomethine imine from this compound precursors with various dipolarophiles leads to the formation of fused heterocyclic systems. Reactions with symmetric alkenes like N-arylmaleimides or fumaric acid derivatives yield substituted perhydropyrazolo[1,2-a]pyrazole structures. researchgate.netosi.lv

In the absence of a suitable dipolarophile, the azomethine imine generated from the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes can undergo dimerization. osi.lv This process leads to the formation of 6,13-diaryloctahydrodipyridazino[1,2-a:1',2'-d]-1,2,4,5-tetrazines. osi.lv The reaction pathway is dependent on the reaction conditions; the cycloadducts themselves can sometimes undergo cycloreversion, indicating a reversible process under certain thermal conditions. researchgate.netresearchgate.net

Nucleophilic Behavior of Diaziridine Nitrogen Atoms

The nitrogen atoms in the diaziridine ring of this compound possess lone pairs of electrons and can act as nucleophiles in various reactions, leading to ring-opening or the formation of new derivatives without the initial formation of an azomethine imine.

Alkylation Reactions and Derivatives Formation

The diaziridine nitrogen can undergo alkylation. For example, in related 1,5-diazabicyclo[3.1.0]hexanes, a Lewis acid-catalyzed reaction with donor-acceptor cyclopropanes proceeds via a mechanism that includes the alkylation of a diaziridine nitrogen. researchgate.netresearchgate.net This nucleophilic attack is activated by the Lewis acid on the cyclopropane, leading to the formation of a 1,6-zwitterionic intermediate, which can then undergo further transformations. researchgate.netresearchgate.net This pathway highlights the capacity of the diaziridine nitrogen to act as a nucleophile to form new carbon-nitrogen bonds.

Additions to Aryl Isocyanates and Isothiocyanates

The nucleophilic character of the diaziridine is also evident in its reactions with heterocumulenes. While specific examples for the [4.1.0]heptane system are sparse in the search results, analogous diaziridines derived from 3,4-dihydroisoquinoline (B110456) demonstrate this reactivity clearly. They react with aryl isocyanates in a nucleophilic manner to afford novel 1,5,6,10b-tetrahydro osi.lvresearchgate.netucla.edutriazolo[5,1-a]isoquinolines. researchgate.net

Reactions with aryl isothiocyanates can lead to more complex products. Depending on the specific diaziridine, these reactions can yield unusual zwitterionic compounds or products resulting from the addition of two diaziridine molecules to one molecule of the aryl isothiocyanate. researchgate.net The reaction pathway (nucleophilic addition vs. 1,3-dipolar cycloaddition) can be switched by the presence of an acid or by heating. researchgate.net

Thermolytic and Catalytic Cycloreversion Processes

Cycloreversion is a key process in the chemistry of this compound, referring to the cleavage of the bicyclic system. This can be initiated by heat (thermolysis) or by catalysis.

The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes is a well-documented method for generating cyclic azomethine imines. osi.lv This process involves the cleavage of the C-N bond of the diaziridine ring, which is the rate-determining step for subsequent cycloaddition or dimerization reactions. osi.lv The cycloadducts formed from these reactions can also undergo a retro-1,3-dipolar cycloaddition (a type of cycloreversion) under the reaction conditions, suggesting the process can be reversible. researchgate.netresearchgate.net

In addition to heat, the ring-opening to form the azomethine imine can be facilitated by catalysis. For instance, a Brønsted acid can be used to promote the generation of the azomethine imine from a diaziridine precursor, enabling subsequent cycloaddition reactions under milder conditions than thermolysis. researchgate.net

Ring Expansion Transformations to Access N-Heterocyclic Architectures

The strained three-membered diaziridine ring within the this compound scaffold serves as a latent source of reactivity, enabling its use as a precursor for the synthesis of a variety of larger N-heterocyclic architectures. The principal pathway for these transformations involves the thermal cleavage of a C-N bond within the diaziridine ring, leading to the formation of a reactive azomethine imine intermediate. This 1,3-dipole can then undergo further reactions, primarily dimerization or cycloaddition with various dipolarophiles, to afford expanded ring systems.

The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes represents a key method for generating these cyclic azomethine imines. In the absence of a suitable trapping agent, these intermediates readily dimerize, leading to the formation of complex polycyclic systems. osi.lv Specifically, the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes yields 6,13-diaryloctahydrodipyridazino[1,2-a:1',2'-d]-1,2,4,5-tetrazines. osi.lvresearchgate.net This transformation effectively doubles the size of the initial heterocyclic core, providing a direct route to these intricate tetrazine derivatives.

A more versatile application of the in situ generated azomethine imines is their participation in [3+2] cycloaddition reactions with various dipolarophiles. This approach allows for the construction of a range of five-membered rings fused to the original piperidine (B6355638) backbone. The stereochemical outcome of these cycloadditions can be influenced by the nature of the dipolarophile employed.

One of the most studied classes of dipolarophiles for this purpose is N-arylmaleimides. The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the presence of N-arylmaleimides leads to the formation of fused pyrazolidine derivatives. osi.lv The reaction proceeds via a [3+2] cycloaddition between the azomethine imine and the carbon-carbon double bond of the maleimide (B117702).

The stereoselectivity of this cycloaddition is notably dependent on the substitution pattern of the N-aryl group on the maleimide. osi.lv When unsubstituted or monosubstituted N-phenylmaleimides are used, a mixture of cis and trans cycloadducts is typically observed. However, the use of N-arylmaleimides bearing substituents at both ortho positions of the phenyl ring, such as 2,6-disubstituted N-phenylmaleimides, results in the exclusive formation of the trans cycloaddition adducts. osi.lvresearchgate.net This stereochemical control is attributed to the steric hindrance imposed by the ortho substituents, which directs the approach of the dipolarophile to the azomethine imine.

The following table summarizes the key ring expansion transformations of this compound derivatives, detailing the reaction conditions and the resulting N-heterocyclic architectures.

Table 1: Ring Expansion Reactions of 7-Aryl-1,6-diazabicyclo[4.1.0]heptanes

Starting Material Reagent/Conditions Product Observations
7-Aryl-1,6-diazabicyclo[4.1.0]heptane Thermolysis (in the absence of dipolarophiles) 6,13-Diaryloctahydrodipyridazino[1,2-a:1',2'-d]-1,2,4,5-tetrazine Dimerization of the intermediate azomethine imine occurs. osi.lvresearchgate.net
7-Aryl-1,6-diazabicyclo[4.1.0]heptane Thermolysis with N-Arylmaleimides Fused Pyrazolidine Derivatives Predominantly trans cycloaddition adducts are formed. osi.lv

These ring expansion strategies highlight the utility of this compound as a building block in synthetic organic chemistry for the construction of more complex, nitrogen-containing heterocyclic frameworks. The ability to generate a reactive 1,3-dipole under thermal conditions and trap it with a variety of dipolarophiles opens up avenues for the synthesis of diverse molecular architectures.

Theoretical and Computational Chemistry Studies on 1,6 Diazabicyclo 4.1.0 Heptane

Quantum Chemical Methods for Structural and Conformational Analysis

The three-dimensional structure of 1,6-diazabicyclo[4.1.0]heptane is not static; the molecule can exist in various conformations due to the flexibility of the six-membered ring. Quantum chemical methods are instrumental in identifying these stable conformations and determining their relative energies.

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules, offering a favorable balance between accuracy and computational cost. The B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is commonly paired with Pople-style basis sets like 6-31G* (also denoted as 6-31G(d)). This level of theory has proven effective in predicting the geometries and relative energies of various organic compounds, including those with strained ring systems.

The selection of the B3LYP/6-31G* level of theory is a pragmatic choice for molecules of this size. The inclusion of d-polarization functions in the basis set is crucial for accurately describing the geometry of the three-membered diaziridine ring and the nitrogen centers.

The conformational landscape of cyclic and bicyclic molecules can be complex. For 7,7'-bis(this compound), the flexibility arises from the two six-membered rings and the rotational freedom around the bond connecting them. Computational studies have identified several low-energy conformers for this molecule Current time information in Алексеевский район, RU..

The investigation revealed a variety of conformational options. The most stable conformer was identified as a symmetrical structure. However, several other conformers were found to be very close in energy. To understand the population of these conformers at different temperatures, thermodynamic functions were calculated for the four lowest-energy conformers. The analysis of the isobaric-isothermal potentials indicated that the most stable conformer in terms of enthalpy would be predominant only at low temperatures. At higher temperatures, less symmetrical conformers with higher entropy are expected to become more populated Current time information in Алексеевский район, RU..

Below is a table summarizing the relative energies of the lowest-energy conformers of 7,7'-bis(this compound) as determined by DFT calculations.

ConformerRelative Energy (kcal/mol)
1 (most stable)0.00
6~0.12
7~0.24
8~0.36

Data derived from graphical representations in a study by E. G. Atavin et al. Current time information in Алексеевский район, RU..

This type of analysis is critical for understanding the dynamic behavior of such molecules and for interpreting experimental data, such as NMR spectra, where the observed properties are an average over the populated conformations.

Mechanistic Investigations through Computational Approaches

Computational chemistry is a key tool for elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, which contains a strained diaziridine ring, understanding its reactivity is of significant interest.

While a specific Molecular Electron Density Theory (MEDT) study on this compound has not been reported, this theoretical framework is well-suited for analyzing reactions involving this class of compounds. MEDT focuses on the changes in electron density during a reaction to understand the molecular mechanism.

Reactions involving diaziridines often include cycloadditions and ring-opening processes. For instance, the reactions of donor-acceptor cyclopropanes with derivatives of this compound have been studied, leading to the formation of perhydropyridazine derivatives mdpi.com. A proposed mechanism for this transformation involves a nucleophilic attack of the diaziridine on the cyclopropane (B1198618), followed by an electrocyclic ring opening of the resulting derivative and subsequent cyclization of a 1,6-zwitterionic intermediate mdpi.com. A detailed MEDT study of such a reaction would involve analyzing the conceptual DFT reactivity indices of the reactants to predict their behavior, followed by locating the transition states and intermediates along the reaction pathway.

The characterization of transition states and intermediates is fundamental to understanding reaction mechanisms. Computational methods allow for the determination of the geometries and energies of these transient species. For reactions involving diaziridines, such as ring-opening or cycloaddition, the transition state structures would reveal the degree of bond breaking and bond formation at the point of maximum energy along the reaction coordinate.

For example, in the proposed mechanism of the reaction between a this compound derivative and a donor-acceptor cyclopropane, computational chemists would aim to model the transition state for the initial nucleophilic attack and the subsequent electrocyclic ring-opening. Frequency calculations are essential in this process to confirm that a located stationary point is indeed a transition state (characterized by a single imaginary frequency) or an intermediate (with all real frequencies). The energy of the transition state relative to the reactants determines the activation energy and thus the kinetic feasibility of the reaction.

Theoretical Prediction of Thermochemical Parameters

The prediction of thermochemical parameters, such as the heat of formation, is a valuable application of computational chemistry. These parameters are essential for understanding the stability of a molecule and the thermodynamics of its reactions. High-accuracy computational methods, such as G3 or G4 theory, can provide thermochemical data that rival the accuracy of experimental measurements.

For this compound, a detailed theoretical study of its thermochemical parameters is not currently available in the literature. However, such a study would typically involve calculating the total electronic energy of the molecule at a high level of theory and then applying a series of corrections to account for zero-point vibrational energy, thermal contributions to enthalpy, and empirical corrections to minimize systematic errors. The resulting heat of formation would be a valuable piece of data for chemical engineers and synthetic chemists working with this compound.

Methodologies for Estimating Enthalpies of Formation and Combustion

Enthalpy of Formation:

A common and reliable method for calculating the gas-phase standard enthalpy of formation (ΔHf°) is through the application of high-level ab initio or density functional theory (DFT) calculations. The atomization method is a frequently used approach where the enthalpy of formation is determined by subtracting the sum of the experimental enthalpies of formation of the constituent atoms in their standard state from the computed enthalpy of the molecule at 0 K. nih.gov This is followed by a correction to 298.15 K.

For nitrogen-containing heterocycles, composite methods like the Gaussian-n (Gn) theories (e.g., G4) or the Weizmann-n (Wn) theories can provide highly accurate results. nih.gov However, for cyclic nitrogen compounds, some methods may yield more reliable results than others. For instance, the DLPNO-CCSD(T1)/CBS method, in conjunction with isodesmic-type reactions, has been shown to be effective for diaziridine-containing compounds. researchgate.net

Isodesmic and homodesmotic reactions are another powerful tool. These hypothetical reactions are constructed such that the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the computational method. The enthalpy of reaction is calculated, and by using known experimental enthalpies of formation for the other molecules in the reaction, the enthalpy of formation for the target molecule can be derived.

Enthalpy of Combustion:

The enthalpy of combustion (ΔHc°) can be calculated from the standard enthalpy of formation. The combustion reaction of this compound (C₅H₁₀N₂) would be:

C₅H₁₀N₂(l) + 8.5 O₂(g) → 5 CO₂(g) + 5 H₂O(l) + N₂(g)

Using Hess's law, the standard enthalpy of combustion can be calculated using the following equation:

ΔHc° = [5 × ΔHf°(CO₂) + 5 × ΔHf°(H₂O)] - [ΔHf°(C₅H₁₀N₂) + 8.5 × ΔHf°(O₂)]

The standard enthalpies of formation for CO₂, H₂O, and O₂ are well-established experimental values. By calculating the ΔHf° of this compound using the computational methods described above, a reliable estimate of its enthalpy of combustion can be obtained.

Table 1: Computational Methodologies for Thermochemical Properties of this compound
Thermochemical PropertyComputational MethodologyKey Principles
Enthalpy of Formation (ΔHf°)Atomization Method with G4 or W1BD TheoryCalculation of the total atomization energy of the molecule, which is then used with the known enthalpies of formation of the constituent atoms to determine the molecule's enthalpy of formation.
Enthalpy of Formation (ΔHf°)Isodesmic/Homodesmotic ReactionsUse of hypothetical reactions with known enthalpies for similar bond types to cancel out computational errors and derive the enthalpy of formation for the target molecule.
Enthalpy of Combustion (ΔHc°)Calculation from ΔHf° using Hess's LawApplication of the principle of conservation of energy, using the calculated enthalpy of formation of the compound and the known enthalpies of formation of the combustion products (CO₂ and H₂O).

Computational Simulations of Solid-State Molecular Organization

Understanding the arrangement of molecules in the solid state is crucial for predicting material properties. Computational simulations provide insights into the crystal packing of this compound.

Crystal Packing Modeling (e.g., Atom-Atom Potential Method)

Crystal packing modeling aims to predict the most stable arrangement of molecules in a crystal lattice. The atom-atom potential method is a widely used approach for simulating the crystal structures of organic molecules. escholarship.org This method treats the intermolecular interactions as a sum of the interactions between all pairs of atoms in the interacting molecules.

The potential energy of the crystal lattice is calculated as a function of the cell parameters and the position and orientation of the molecules within the unit cell. The total energy is typically represented by a sum of van der Waals and electrostatic interactions. The Lennard-Jones potential or the Buckingham potential are commonly used to describe the van der Waals interactions, while Coulomb's law is used for the electrostatic interactions, often employing atom-centered partial charges.

For this compound, the nitrogen atoms with their lone pairs of electrons would play a significant role in the electrostatic interactions, potentially leading to specific hydrogen bonding or other directional interactions that influence the crystal packing. The simulation would involve generating a multitude of possible crystal structures and then minimizing their lattice energy to identify the most thermodynamically stable polymorphs.

In Silico Predictions and Analysis of Stereoselectivity

The diaziridine ring in this compound is a key feature that can participate in various chemical transformations, often with a high degree of stereoselectivity. Computational methods are invaluable for predicting and understanding the origins of this stereoselectivity.

Reactions involving the opening or functionalization of the diaziridine ring can lead to the formation of new stereocenters. In silico modeling can elucidate the transition state structures of competing reaction pathways, allowing for the prediction of the major stereoisomer formed.

For instance, in cycloaddition reactions, a common transformation for diaziridines, the Distortion/Interaction (or Activation Strain) model can be employed. nih.govescholarship.org This model dissects the activation energy of a reaction into two components:

Distortion Energy: The energy required to deform the reactants from their ground-state geometries to their geometries in the transition state.

Interaction Energy: The stabilizing energy released when the distorted reactants interact in the transition state.

By analyzing these components for the different possible stereoisomeric transition states (e.g., endo vs. exo, or attacks from different faces of the molecule), a quantitative prediction of the stereochemical outcome can be made. Density Functional Theory (DFT) calculations, often with functionals like B3LYP or M06-2X and appropriate basis sets (e.g., 6-31G* or larger), are typically used to calculate the energies and geometries of the reactants and transition states. cuny.edu

Table 2: Computational Approaches for Stereoselectivity Analysis
Computational ModelApplicationInsights Provided
Transition State Theory with DFTPredicting the favored stereoisomeric product in a reaction.Calculation of the activation energies for different stereochemical pathways. The pathway with the lowest activation energy corresponds to the major product.
Distortion/Interaction (Activation Strain) ModelUnderstanding the origins of stereoselectivity in cycloaddition reactions.Decomposition of the activation barrier into the energy required to distort the reactants and the stabilizing interaction energy in the transition state, explaining why one stereoisomeric transition state is favored over another.

Applications in Advanced Organic Synthesis and Molecular Design

1,6-Diazabicyclo[4.1.0]heptane as a Versatile Synthetic Synthon

The inherent ring strain of the diaziridine fused to a piperidine (B6355638) ring in this compound makes it a reactive intermediate that can be readily transformed into a variety of other cyclic structures. This property has been exploited for the synthesis of a range of heterocyclic compounds.

Precursors for the Construction of Diverse Five- to Eight-Membered Heterocyclic Rings

Diaziridine derivatives, including this compound, are well-established synthons for preparing a variety of heterocyclic molecules with ring sizes ranging from five to eight atoms. researchgate.net The thermal or photochemical cleavage of the C-N bond in the diaziridine ring generates a highly reactive azomethine ylide intermediate. This 1,3-dipole can then undergo various cycloaddition reactions with suitable dipolarophiles to yield a diverse array of heterocyclic structures.

For instance, the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes in the presence of N-arylmaleimides, which act as dipolarophiles, leads to the formation of complex fused heterocyclic systems. The initially formed azomethine imine undergoes a [3+2] cycloaddition reaction with the maleimide (B117702) to produce perhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-diones, which are intricate five-membered ring systems. researchgate.net

Furthermore, in the absence of a trapping agent, the azomethine imines generated from the thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes can undergo dimerization. This process results in the formation of 6,13-diaryloctahydrodipyridazino[1,2-a:1',2'-d]-1,2,4,5-tetrazines, which are eight-membered heterocyclic rings. researchgate.net

While specific examples for the synthesis of seven-membered rings directly from this compound are less common in the literature, the general reactivity of the derived azomethine ylides suggests their potential in [3+4] cycloaddition reactions with appropriate partners to access diazepine (B8756704) derivatives. The versatility of this synthon is further highlighted by its ability to participate in various ring-expansion and cycloaddition reactions, paving the way for the synthesis of a wide spectrum of heterocyclic frameworks.

Table 1: Heterocyclic Rings Synthesized from this compound Derivatives
Starting MaterialReaction ConditionsReactant/PartnerResulting Heterocyclic Ring SystemRing Size
7-Aryl-1,6-diazabicyclo[4.1.0]heptaneThermolysisN-ArylmaleimidePerhydropyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dioneFive-membered (fused)
7-Aryl-1,6-diazabicyclo[4.1.0]heptaneThermolysisNone (Dimerization)Octahydrodipyridazino[1,2-a:1',2'-d]-1,2,4,5-tetrazineEight-membered

Integration into Scaffold Design and Building Blocks for Complex Molecular Architectures

The rigid bicyclic structure of this compound makes it an attractive scaffold for the design of complex molecules with well-defined three-dimensional shapes. This is particularly relevant in medicinal chemistry and drug discovery, where molecular shape and rigidity are crucial for specific biological activity.

Contribution of Rigid 3D-Shaped and sp³-Enriched Frameworks in Chemical Research

In recent years, there has been a significant shift in drug discovery towards molecules with a higher fraction of sp³-hybridized carbon atoms. These "sp³-enriched" frameworks offer greater three-dimensionality and structural complexity compared to the flat, aromatic systems that have traditionally dominated medicinal chemistry. broadinstitute.orgrsc.orgsemanticscholar.org This increased three-dimensionality can lead to improved target selectivity, enhanced physicochemical properties, and novel intellectual property.

The azabicyclo[4.1.0]heptane core is an excellent example of a rigid, sp³-enriched scaffold. researchgate.net Its defined conformational rigidity allows for the precise positioning of functional groups in three-dimensional space, which is a key aspect of rational drug design. The incorporation of this scaffold into larger molecules can help to pre-organize the conformation of the molecule, potentially leading to higher binding affinities with biological targets. The development of synthetic methods to access functionalized azabicyclo[4.1.0]heptane derivatives is therefore of high interest for the creation of novel building blocks for drug discovery programs. researchgate.net

Potential Contributions to Asymmetric Organocatalysis and Chiral Auxiliary Development

While the application of this compound in asymmetric organocatalysis and as a chiral auxiliary is not yet well-established, its structural features suggest significant potential in these areas. The development of chiral versions of this bicyclic system could open up new avenues for asymmetric synthesis.

The synthesis of chiral diazabicycloalkanes through organocatalytic methods has been demonstrated, showcasing the feasibility of creating enantiomerically enriched bicyclic amine structures. researchgate.net Although this work does not specifically focus on the this compound skeleton, it provides a proof-of-concept for the development of asymmetric routes to related structures. A chiral this compound could potentially be employed as a chiral ligand for metal-catalyzed reactions or as a chiral organocatalyst itself, for example, by utilizing the nitrogen atoms as basic or nucleophilic centers.

Future Directions and Emerging Research Perspectives

Development of Innovative and Sustainable Synthetic Strategies for 1,6-Diazabicyclo[4.1.0]heptane

Future synthetic research will likely focus on developing more efficient, environmentally benign, and versatile methods for constructing the this compound core. While methods exist, such as the condensation of N-monohalotetramethylenediamines with carbonyl compounds, there is a drive towards greener alternatives. epa.gov A promising direction is the advancement of transition-metal-free methodologies. For instance, a straightforward and sustainable approach for the oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize related azabicyclo[4.1.0]heptane derivatives. rsc.orgresearchgate.net This method is noted for its operational ease and rapid completion under mild conditions. rsc.org Adapting such principles to the synthesis of this compound could provide significant advantages over traditional routes. The focus will be on strategies that offer high atom economy, utilize non-toxic reagents and solvents, and allow for the introduction of diverse functionalities in a single step.

Synthetic StrategyKey FeaturesPotential Advantages
Condensation of N-monohalotetramethylenediaminesUtilizes carbonyl compounds in the presence of bases. epa.govEstablished method for creating substituted derivatives.
Transition-Metal-Free Oxidative CyclopropanationInvolves aza-1,6-enynes, proceeds via four bond formations in a single step. rsc.orgSustainable, operationally simple, rapid, wide functional group tolerance. rsc.org

Advanced Computational Probing of Undiscovered Reaction Mechanisms and Energetic Landscapes

Computational chemistry is poised to play a pivotal role in unraveling the complex reactivity of this compound. Quantum-chemical calculations, such as those using B3LYP/6-31G*, have already been employed to study the conformations of this bicyclic system. epa.gov These studies have shown that the energies of the chair, half-chair, and boat conformations of 1,6-diazabicyclo[4.1.0]heptanes are nearly equalized, which has significant implications for their reactivity and stereochemistry. epa.gov Future research will likely involve more advanced computational models to explore reaction mechanisms, such as the thermal decomposition pathways and cycloaddition reactions. researchgate.net Simulating molecular and crystal structures using atom-atom potential methods can provide insights into intermolecular interactions in the solid state. researchgate.net By mapping the energetic landscapes of potential transformations, researchers can predict novel reaction pathways, understand stereochemical outcomes, and design catalysts to favor specific products. These in-silico studies will be crucial for guiding experimental efforts and accelerating the discovery of new chemical properties.

Exploration of Novel Reactivity Modes and Chemical Transformations

The strained diaziridine ring fused to a seven-membered ring in this compound is a source of unique reactivity waiting to be fully exploited. The thermolysis of 7-aryl-1,6-diazabicyclo[4.1.0]heptanes, for example, leads to the formation of azomethine imine intermediates. researchgate.net These intermediates can then undergo dimerization or be trapped by 1,3-dipolarophiles, such as N-arylmaleimides, to form complex polycyclic structures. researchgate.net Future work will likely focus on expanding the scope of these 1,3-dipolar cycloaddition reactions with a wider range of dipolarophiles. Furthermore, exploring catalytic systems, potentially involving Lewis acids or transition metals, could open up entirely new reaction pathways, such as ring-opening reactions, rearrangements, and annulations. researchgate.net The development of enantioselective transformations will also be a key area of focus, enabling the synthesis of chiral molecules with potential applications in pharmacology and materials science. acs.org

Expanding the Scope of Derivatization and Selective Functionalization

The ability to selectively functionalize the this compound scaffold is critical for its application in various fields. Current methods allow for the synthesis of 7-substituted derivatives. epa.gov However, there is a need for methodologies that allow for precise chemical modification at other positions of the bicyclic core. Future research will likely target the development of regioselective and stereoselective functionalization reactions. This could involve directing group strategies, transition-metal-catalyzed C-H activation, or the use of specific protecting groups to control reactivity. thieme-connect.com Such advancements will enable the creation of a diverse library of this compound derivatives with tailored properties, making them valuable as building blocks for medicinal chemistry and materials science. researchgate.net The synthesis of analogues of biologically active compounds, such as the fluoroquinolone antibacterial Ciprofloxacin using a related 2,5-diazabicyclo[4.1.0]heptane core, highlights the potential of these scaffolds. researchgate.netacs.org

Functionalization ApproachTargetPotential Outcome
Condensation ReactionsC7-positionSynthesis of 7-aryl or 7-alkyl derivatives. epa.govresearchgate.net
Oxidative CyclopropanationCore structureIntroduction of trione (B1666649) functionalities. rsc.org
C-H Activation (Future)Various positionsRegioselective introduction of new functional groups.

Design of Next-Generation Molecular Scaffolds Based on the this compound Core

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the design of novel molecules with specific biological or material properties. nih.gov Fused bicyclic systems are prevalent in natural products and pharmaceutical agents due to their defined spatial arrangement of functional groups. nih.gov The related 2,5-diazabicyclo[4.1.0]heptane has been explored as a piperazine (B1678402) surrogate, a common motif in pharmaceuticals, demonstrating that fusing a cyclopropane (B1198618) ring can modify physicochemical properties like basicity. researchgate.net Future research will focus on utilizing the this compound core to create "privileged structures" – molecular frameworks that can bind to multiple biological targets. unife.it By strategically decorating the core with various functional groups, chemists can design next-generation therapeutic agents, molecular probes, and advanced materials. The development of sp3-enriched scaffolds is a growing trend in drug discovery, and the this compound framework is well-suited to contribute to this area. acs.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes to 1,6-diazabicyclo[4.1.0]heptane derivatives, and how do their yields and conditions compare?

  • Methodological Answer : Two primary approaches are documented:

  • Transition-metal-free oxidative cyclopropanation : Uses aza-1,6-enynes under mild conditions to form azabicyclo[4.1.0]heptane-2,4,5-triones via radical pathways. Advantages include functional group tolerance, rapid completion, and avoidance of transition metals .
  • Pd-catalyzed cycloisomerization : Converts 4-aza-1,6-enynes to 3-azabicyclo[4.1.0]heptenes using [PdCl₂(CH₃CN)₂]/P(OPh)₃ in toluene. Computational studies confirm Pd(II) as the active catalyst for 6-endo-dig cyclization .
  • Comparison Table :
MethodCatalyst/ReagentsYield (%)Key AdvantageLimitation
Oxidative CyclopropanationNone (radical pathway)50-85Transition-metal-free, mild conditionsRequires enyne substrates
Pd-Catalyzed CycloisomerizationPdCl₂/P(OPh)₃60-90High regioselectivitySensitive to substrate sterics

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : X-ray diffraction (XRD) and gas electron diffraction (GED) are critical. For example, XRD revealed boat conformations in bicyclic derivatives, while GED combined with quantum-chemical calculations resolved bond angles and torsional strain in related diazabicyclo compounds .

Q. What analytical techniques are used to monitor reaction pathways in the synthesis of bicyclic diaziridines?

  • Methodological Answer : Real-time electrospray ionization mass spectrometry (ESI-MS) tracks intermediates during cyclopropanation. Control experiments (e.g., radical traps like TEMPO) validate proposed mechanisms .

Advanced Research Questions

Q. How can contradictory data on substrate compatibility in diazabicycloheptane synthesis be resolved?

  • Methodological Answer : Discrepancies arise when substrates with halogen-sensitive groups fail in NaOCl/t-BuOCl-based cyclization. Alternative protocols using K₂CO₃ in CHCl₃ improve compatibility for sensitive substrates (e.g., electron-deficient carbonyl compounds) by moderating halogenating agent reactivity .

Q. What mechanistic insights explain the biological activity of diazabicycloheptane analogs in cancer models?

  • Methodological Answer : While this compound itself is not directly studied, structural analogs (e.g., 3,6-diazabicyclo[3.3.1]heptane) induce apoptosis in prostate cancer cells via ROS-dependent pathways. Key steps include:

  • ROS Measurement : DCFH-DA staining quantifies intracellular ROS levels, with glutathione pretreatment reversing cytotoxicity .
  • Cell Cycle Analysis : Flow cytometry identifies G1/S arrest linked to p21 upregulation .

Q. What computational methods are employed to predict the reactivity of diazabicycloheptane derivatives?

  • Methodological Answer : Density functional theory (DFT) calculates transition states and orbital interactions. For Pd-catalyzed cycloisomerization, DFT revealed Pd(II)-mediated 6-endo-dig cyclization as energetically favorable over alternative pathways .

Q. How do conformational changes in diazabicycloheptanes affect their chemical reactivity?

  • Methodological Answer : Monte Carlo simulations combined with GED show that substituents (e.g., methyl groups at C6) influence ring puckering and nitrogen lone-pair orientation, altering nucleophilicity. For example, 6,6-dimethyl derivatives exhibit reduced strain, enhancing stability .

Safety and Optimization

Q. What safety protocols are critical when handling reactive intermediates in diazabicycloheptane synthesis?

  • Methodological Answer :

  • Halogenating Agents : Use fume hoods and PPE for t-BuOCl/NaOCl due to oxidative hazards .
  • Radical Quenchers : Include TEMPO or BHT to suppress uncontrolled radical chain reactions during cyclopropanation .

Data Contradictions and Validation

  • Key Contradiction : reports transition-metal-free synthesis, while uses Pd catalysis. These are complementary: the former avoids metals for sustainability, while the latter achieves higher yields for specific substrates.
  • Validation Strategy : Cross-validate reaction pathways using isotopic labeling (e.g., ¹³C-enriched substrates) and tandem MS/MS fragmentation to confirm intermediate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.